molecular formula C19H22N4O3 B12220969 3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Cat. No.: B12220969
M. Wt: 354.4 g/mol
InChI Key: UGVSJCPQHZGMBV-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with diethoxy and triazolopyridine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free, additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its efficiency and the ability to produce the compound in large quantities with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazolopyridine ring.

    Substitution: The benzamide core allows for substitution reactions, particularly at the diethoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridine ring, while substitution reactions can introduce new functional groups to the benzamide core.

Scientific Research Applications

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, interfering with their normal function and signaling pathways, ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both diethoxy and triazolopyridine groups. This combination of functional groups provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

InChI

InChI=1S/C19H22N4O3/c1-3-25-15-9-8-14(13-16(15)26-4-2)19(24)20-11-10-18-22-21-17-7-5-6-12-23(17)18/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,24)

InChI Key

UGVSJCPQHZGMBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=NN=C3N2C=CC=C3)OCC

Origin of Product

United States

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